N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is an intriguing compound with a complex structure. The molecule features a distinctive pyrrolo[3,2,1-ij]quinoline core, making it an interesting subject for various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves a multi-step processIndustrial production methods: In an industrial setting, the production methods might be scaled up with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions. Types of reactions: Common reactions include oxidation, reduction, and substitution. For instance, the nitrogen atoms in the quinoline core can be subject to electrophilic substitution. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or KMnO4 can be employed for oxidation reactions. For reduction, reagents such as lithium aluminum hydride are used. Major products formed: Oxidation typically leads to the formation of quinoline-N-oxides, while reduction might yield simpler derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide finds its use in several research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in the design of new drugs.
Medicine: Explored for its possible therapeutic effects in treating diseases.
Industry: Utilized in materials science and possibly in the development of new materials or coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Molecular targets and pathways: It may target enzyme active sites or bind to receptor proteins, initiating a cascade of biochemical reactions. The precise mechanism depends on the context of its application.
Comparison with Similar Compounds
When compared to other pyrroloquinoline derivatives, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide stands out due to its unique structural features and the presence of the phenylmethanesulfonamide group. Similar compounds might include N-substituted pyrroloquinolines, which can differ significantly in their reactivity and biological activity.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQCPXIILRVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.